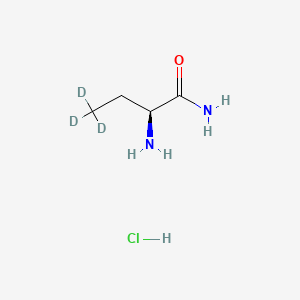

(S)-2-Aminobutyramide-d3 Hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(S)-2-Aminobutyramide-d3 Hydrochloride is a deuterated derivative of (S)-2-Aminobutyramide, where three hydrogen atoms are replaced by deuterium. This compound is often used in scientific research due to its unique isotopic properties, which can be beneficial in various analytical and experimental applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Aminobutyramide-d3 Hydrochloride typically involves the deuteration of (S)-2-Aminobutyramide. This can be achieved through several methods, including:

Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms with deuterium in the presence of a deuterating agent such as deuterium oxide (D2O) under specific conditions.

Direct Deuteration: This involves the direct introduction of deuterium into the molecule using deuterated reagents.

Industrial Production Methods

Industrial production of this compound may involve large-scale deuteration processes, utilizing advanced techniques such as continuous flow reactors to ensure efficient and consistent deuteration. The reaction conditions are optimized to achieve high yields and purity of the deuterated compound.

Análisis De Reacciones Químicas

Types of Reactions

(S)-2-Aminobutyramide-d3 Hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The amide group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under appropriate conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Aplicaciones Científicas De Investigación

Synthesis Overview:

- Step 1: Ammoniation of 2-bromo-butyric acid methyl esters in a methanol-ammonia solution.

- Step 2: Resolution using L-tartaric acid to separate the enantiomers.

- Step 3: Formation of (S)-2-aminobutyramide-d3 hydrochloride via salification with hydrogen chloride.

Medicinal Chemistry

This compound is often used as an intermediate in the synthesis of pharmaceutical compounds, including levetiracetam, an antiepileptic drug. Its deuterated form allows for improved tracking of metabolic pathways and pharmacokinetics in drug development studies .

Biochemical Studies

The compound serves as a valuable tool in studying enzyme kinetics and protein interactions due to its ability to provide insight into molecular dynamics through isotope effects. Researchers utilize it to investigate the mechanisms of action for various enzymes and receptors .

Neuropharmacology

In neuropharmacological research, this compound has been explored for its potential effects on neurotransmitter systems, particularly in relation to amino acid neurotransmitters like glutamate and GABA. Studies indicate that it may influence synaptic transmission and plasticity .

Case Study 1: Drug Development

A study published in the Journal of Medicinal Chemistry highlighted the use of this compound in synthesizing new ligands for targeting the asialoglycoprotein receptor (ASGP-R). The deuterated compound was instrumental in optimizing ligand design for enhanced liver-specific drug delivery systems .

Case Study 2: Enzyme Kinetics

Research conducted on the enzymatic activity of specific aminotransferases demonstrated that incorporating this compound allowed for precise measurements of reaction rates and substrate affinities due to the distinct mass differences observed in mass spectrometric analyses .

Mecanismo De Acción

The mechanism of action of (S)-2-Aminobutyramide-d3 Hydrochloride involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can influence the rate of chemical reactions, providing insights into reaction mechanisms and pathways. This isotopic effect is particularly useful in studying enzyme-catalyzed reactions and metabolic processes.

Comparación Con Compuestos Similares

Similar Compounds

(S)-2-Aminobutyramide: The non-deuterated version of the compound.

®-2-Aminobutyramide-d3 Hydrochloride: The enantiomeric form with deuterium substitution.

(S)-2-Aminobutyramide Hydrochloride: The hydrochloride salt without deuterium substitution.

Uniqueness

(S)-2-Aminobutyramide-d3 Hydrochloride is unique due to its deuterium content, which provides distinct advantages in isotopic labeling studies. The presence of deuterium can alter the physical and chemical properties of the compound, making it a valuable tool in various research applications.

Actividad Biológica

(S)-2-Aminobutyramide-d3 Hydrochloride, with the CAS number 1217605-54-3, is a deuterated derivative of 2-amino butyramide. This compound has garnered attention in various fields of biological research due to its potential applications in drug development and metabolic studies. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant research findings.

- Molecular Formula : C₄H₁₁ClN₂O

- Molecular Weight : 138.60 g/mol

- Appearance : Solid at room temperature

- Storage Conditions :

- Powder: -20°C for 3 years; 4°C for 2 years

- In solvent: -80°C for 6 months; -20°C for 1 month

This compound acts as a substrate in various biochemical pathways. Its structural similarity to amino acids allows it to participate in protein synthesis and metabolic processes. The incorporation of deuterium enhances its stability and alters its metabolic pathways, making it useful as a tracer in biological studies.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

- Anticancer Potential : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. The mechanism may involve the modulation of apoptotic pathways, similar to other aminobutyramides which have shown to induce apoptosis through caspase activation .

- Metabolic Tracer : Due to its deuterated nature, this compound is utilized in metabolic studies as a tracer to investigate amino acid metabolism and protein synthesis dynamics in vivo .

Case Studies and Experimental Data

- Cytotoxicity Assays :

- Metabolic Studies :

Data Table: Summary of Biological Activities

| Biological Activity | Description |

|---|---|

| Cytotoxicity | Induces apoptosis in cancer cell lines through caspase activation |

| Metabolic Tracer | Used in metabolic studies to trace amino acid metabolism |

| Pharmacological Research | Potential applications in drug development and understanding metabolic pathways |

Propiedades

IUPAC Name |

(2S)-2-amino-4,4,4-trideuteriobutanamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O.ClH/c1-2-3(5)4(6)7;/h3H,2,5H2,1H3,(H2,6,7);1H/t3-;/m0./s1/i1D3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDBMIDJFXOYCGK-YUKGPTQOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)N)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C[C@@H](C(=O)N)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.